Cecropin B - 80451-05-4

Cecropin B

Catalog Number: EVT-243286
CAS Number: 80451-05-4
Molecular Formula: C₁₇₆H₃₀₂N₅₂O₄₁S
Molecular Weight: 3835 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cecropin B is a naturally occurring antimicrobial peptide primarily isolated from the hemolymph of the giant silk moth, Hyalophora cecropia [, , ]. It belongs to the cecropin family of peptides, which are known for their broad-spectrum antimicrobial activity against Gram-negative bacteria, fungi, and even some cancer cells [, , , , , , , , , , ]. Cecropin B plays a crucial role in the insect's innate immune system, protecting it from invading pathogens [, , ].

Future Directions
  • Development of Novel Therapeutics: Further research is needed to develop cecropin B and its analogs into clinically viable therapeutics, addressing issues such as stability, delivery, and potential toxicity to mammalian cells [].
  • Understanding the Mechanism of Action: A more detailed understanding of the molecular mechanisms underlying cecropin B's antimicrobial and anticancer activities is crucial for rational drug design and optimization [].
  • Exploring Synergistic Effects: Investigating its synergistic potential with other antimicrobial agents could lead to the development of more effective combination therapies [].
  • Enhancing Stability and Delivery: Developing strategies to enhance its stability and delivery to target sites, such as encapsulation in nanoparticles or conjugation with polymers, could improve its therapeutic efficacy [].
Source

Cecropin B was first identified in the hemolymph of Hyalophora cecropia, but similar peptides have been found in various other insect species. The peptide is typically produced in response to infection, with its expression being regulated by immune signaling pathways. The gene encoding cecropin B has been cloned and expressed in several systems, including Escherichia coli, for research and potential therapeutic applications .

Classification

Cecropin B is classified as an antimicrobial peptide, specifically within the category of cecropins. These peptides are characterized by their amphipathic nature, which allows them to interact with microbial membranes effectively. Cecropins are generally cationic (positively charged) and exhibit a helical structure that is conducive to their function in disrupting bacterial membranes .

Synthesis Analysis

Methods

Cecropin B can be synthesized using various methods, including solid-phase peptide synthesis and recombinant DNA technology. The solid-phase synthesis typically involves the following steps:

  1. Automated Peptide Synthesis: The peptide is synthesized on a solid support using an automated synthesizer, where amino acids are sequentially added.
  2. Purification: The crude peptide is purified using reverse-phase high-pressure liquid chromatography (RP-HPLC), which separates peptides based on hydrophobicity.
  3. Characterization: The purity and molecular weight of the synthesized peptide are confirmed using techniques such as mass spectrometry and analytical HPLC .

In recombinant expression systems, cecropin B can be produced in Escherichia coli by cloning the gene into a suitable plasmid vector. Induction with isopropyl β-D-1-thiogalactopyranoside triggers expression, followed by purification through affinity chromatography .

Molecular Structure Analysis

Structure

Cecropin B exhibits a characteristic α-helical structure that is crucial for its antimicrobial activity. The peptide's sequence includes hydrophobic and hydrophilic regions, contributing to its amphipathic nature, which facilitates interaction with bacterial membranes.

Data

The molecular formula of cecropin B is C62_{62}H103_{103}N17_{17}O15_{15}S, with a molecular weight of approximately 1390 Da. The peptide's structure can be modeled using software tools like PyMOL and Swiss-Model for detailed visualization and analysis .

Chemical Reactions Analysis

Reactions

Cecropin B primarily exerts its antimicrobial effects through interactions with bacterial membranes. The proposed mechanisms include:

  • Pore Formation: Cecropin B can insert into lipid bilayers and form pores, leading to cell lysis.
  • Membrane Disruption: The peptide may disrupt membrane integrity through electrostatic interactions with negatively charged phospholipids found in bacterial membranes.

These interactions result in increased permeability of the bacterial membrane, ultimately leading to cell death .

Mechanism of Action

Process

The mechanism of action of cecropin B involves several steps:

  1. Membrane Binding: The positively charged regions of cecropin B bind to the negatively charged components of bacterial membranes.
  2. Insertion: The peptide then inserts itself into the membrane, adopting an α-helical conformation.
  3. Pore Formation: This insertion leads to the formation of pores or channels within the membrane, disrupting osmotic balance.
  4. Cell Lysis: As a result, essential cellular components leak out, leading to bacterial cell death.

Studies have demonstrated that cecropin B is effective against both gram-positive and gram-negative bacteria .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cecropin B is typically a white powder when lyophilized.
  • Solubility: It is soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Cecropin B exhibits stability under various pH conditions but may degrade under extreme conditions (e.g., high temperatures).
  • Activity Spectrum: It shows activity against a broad range of microorganisms, including bacteria and fungi.

Relevant data indicate that the minimum inhibitory concentration for various pathogens can vary significantly but often falls within low micromolar ranges .

Applications

Cecropin B has several scientific applications:

  • Antimicrobial Agents: Due to its potent antimicrobial properties, cecropin B is being explored as a potential therapeutic agent against antibiotic-resistant bacteria.
  • Biotechnology: Its ability to disrupt microbial membranes makes it a candidate for use in food preservation and safety.
  • Research Tool: It serves as a model compound for studying antimicrobial peptides' mechanisms and developing new synthetic analogs with enhanced activity.
Evolutionary Origins and Phylogenetic Distribution of Cecropin B

Phylogenetic Conservation in Insect Immunity Systems

Cecropin B, a cationic antimicrobial peptide (AMP), was first identified in Hyalophora cecropia (giant silk moth) and represents a cornerstone of insect innate immunity [1] [2]. This AMP is phylogenetically conserved across Holometabola insects (e.g., Lepidoptera, Diptera, Coleoptera), with genomic analyses revealing orthologs in 105 insect transcriptomes spanning all major hexapod lineages [1]. The 1000 Insect Transcriptome Evolution (1KITE) project identified 108 Cecropin genes, demonstrating this peptide family’s deep evolutionary roots following the Hymenoptera divergence from other holometabolous insects approximately 300 million years ago [1] [2]. Notably, Cecropin B exhibits lineage-specific conservation patterns: it is abundant in Lepidoptera and Diptera but absent in aphids (Acyrthosiphon pisum) and reduced in scale insects, suggesting selective gene loss correlated with ecological adaptations [1] [7]. Its expression is consistently highest in immunologically active tissues (fat body and hemolymph) and peaks during vulnerable developmental stages (prepupal and pupal stages), indicating conserved roles in systemic defense during metamorphosis [9].

Table 1: Phylogenetic Distribution of Cecropin B Across Insect Lineages

Insect OrderRepresentative SpeciesCecropin B HomologsTissue-Specific Expression
LepidopteraHyalophora cecropiaMultiple isoformsFat body, Hemolymph
DipteraDrosophila melanogasterCecB homologsDigestive tract, Fat body
ColeopteraHarmonia axyridisPresentHemocytes
HymenopteraApis melliferaAbsentN/A
Hemiptera (Aphids)Acyrthosiphon pisumAbsentN/A
SiphonapteraTunga penetransPresentNot characterized

Comparative Analysis of Cecropin B Homologs Across Arthropods

Cecropin B homologs exhibit significant structural and functional divergence across arthropods. The canonical peptide structure comprises:

  • A conserved N-terminal amphipathic α-helix
  • A hydrophobic C-terminal helix
  • A tryptophan residue near the N-terminus
  • An amidated C-terminus essential for membrane interaction [1] [10]

Despite this scaffold, sequence identity varies considerably: Drosophila cecropins share only 30–40% amino acid identity with lepidopteran Cecropin B, while Anisakis nematode anisaxins (cecropin-like peptides) retain the helical fold but show enhanced potency against multidrug-resistant bacteria [8] [10]. Functional diversification is evident in target specificity:

  • Lepidopteran Cecropin B: Broad-spectrum activity against Gram-negative bacteria via lipopolysaccharide (LPS) binding [1] [4]
  • Dipteran Cecropins: Additional activity against some Gram-positive bacteria (e.g., Sarcophaga peregrina cecropins) [3]
  • Nematode Homologs: Restricted to Ascaris suum and related species, with porcine-like sequences suggesting horizontal gene transfer [6]

Non-insect homologs are rare in arthropods; hemimetabolous insects (e.g., triatomines) retain Toll pathway components but lack canonical Cecropin genes [7]. Structural analyses reveal that functional diversification correlates with residue variations in the amphipathic helix, modulating lipid II/LPS binding specificity [10].

Table 2: Structural and Functional Features of Cecropin B Homologs

OrganismPeptide NameLength (aa)Net ChargeKey Antimicrobial Targets
Hyalophora cecropiaCecropin B35–37+7Gram-negative bacteria
Drosophila melanogasterCecropin A138+5Gram-negative/Some Gram-positive
Ascaris suumCecropin P131+6Broad-spectrum
Anisakis simplexAnisaxin-2S34+8Multidrug-resistant Gram-negative
Mythimna separataMscecropinB38+6Fungi, Gram-negative

Evolutionary Pressures Driving Cecropin B Diversification

Cecropin B evolution is shaped by three primary selective forces:

  • Pathogen-Driven Selection: Experimental infection models demonstrate rapid Cecropin B upregulation following challenge with Bacillus thuringiensis (Bt) or Beauveria bassiana. RNAi knockdown in Mythimna separata significantly increases mortality rates (45–60%) during pathogen exposure, confirming its non-redundant role in immunity [9]. This aligns with findings that Cecropin B expression in Drosophila is induced via the Toll pathway upon fungal infection [3] [5].
  • Balancing Selection: Population genomics reveal trans-species polymorphisms (TSPs) in Cecropin B alleles across Drosophila species. Elevated non-synonymous/synonymous polymorphism ratios (πa/πs > 0.5) suggest long-term maintenance of amino acid variants, possibly through overdominant selection or frequency-dependent dynamics [5]. This contrasts with episodic positive selection in other immune genes and may reflect adaptation to fluctuating pathogen communities [5].

  • Compensatory Adaptations to Pathogen Resistance Mechanisms: Bacterial pathogens deploy proteases (e.g., Photorhabdus PrtA) and membrane modifications (e.g., Salmonella PhoPQ-regulated LPS remodeling) to evade Cecropin B. This arms race drives compensatory changes in Cecropin B’s hydrophobic core and cationic residues [4] [10]. For example, anisaxin-2S in Anisakis nematodes retains efficacy against bacteria with AMP-resistant membranes, likely due to enhanced lipid A binding [8].

Diversification is further influenced by:

  • Gene Duplication: Drosophila lineages exhibit repeated Cecropin gene birth-death evolution, creating paralogs with specialized functions (e.g., some isoforms show enhanced antifungal activity) [3]
  • Population Density: Crowding stress upregulates MscecropinB in M. separata, suggesting ecological modulation of immune investment [9]

Table 3: Pathogen-Driven Expression Changes in Cecropin B

Properties

CAS Number

80451-05-4

Product Name

Cecropin B

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C₁₇₆H₃₀₂N₅₂O₄₁S

Molecular Weight

3835 g/mol

InChI

InChI=1S/C176H302N52O41S/c1-25-97(15)140(174(269)224-139(96(13)14)168(263)212-113(57-36-43-72-179)155(250)199-101(19)145(240)198-91-134(234)228-79-50-64-128(228)167(262)202-104(22)149(244)225-141(98(16)26-2)171(266)203-105(23)148(243)222-137(94(9)10)169(264)219-123(82-93(7)8)152(247)196-89-132(232)205-119(65-67-135(235)236)156(251)201-102(20)146(241)206-112(56-35-42-71-178)154(249)200-103(21)147(242)215-122(144(187)239)81-92(5)6)221-133(233)90-197-153(248)126(85-129(185)229)217-160(255)118(63-49-78-193-176(190)191)213-172(267)143(100(18)28-4)227-166(261)127(86-130(186)230)218-157(252)111(62-48-77-192-175(188)189)204-131(231)88-195-151(246)121(69-80-270-24)211-159(254)114(58-37-44-73-180)207-161(256)120(66-68-136(237)238)214-173(268)142(99(17)27-3)226-163(258)117(61-40-47-76-183)208-158(253)115(59-38-45-74-181)209-164(259)124(83-106-51-30-29-31-52-106)220-170(265)138(95(11)12)223-162(257)116(60-39-46-75-182)210-165(260)125(216-150(245)109(184)54-34-41-70-177)84-107-87-194-110-55-33-32-53-108(107)110/h29-33,51-53,55,87,92-105,109,111-128,137-143,194H,25-28,34-50,54,56-86,88-91,177-184H2,1-24H3,(H2,185,229)(H2,186,230)(H2,187,239)(H,195,246)(H,196,247)(H,197,248)(H,198,240)(H,199,250)(H,200,249)(H,201,251)(H,202,262)(H,203,266)(H,204,231)(H,205,232)(H,206,241)(H,207,256)(H,208,253)(H,209,259)(H,210,260)(H,211,254)(H,212,263)(H,213,267)(H,214,268)(H,215,242)(H,216,245)(H,217,255)(H,218,252)(H,219,264)(H,220,265)(H,221,233)(H,222,243)(H,223,257)(H,224,269)(H,225,244)(H,226,258)(H,227,261)(H,235,236)(H,237,238)(H4,188,189,192)(H4,190,191,193)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,137-,138-,139-,140-,141-,142-,143-/m0/s1

InChI Key

YIQHNFUJWYYSEC-MQAAYMCRSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N

Synonyms

cecropin B protein, Hyalophora cecropia
cecropin B protein, Insecta
P9B protein, Hyalophora cecropia
P9B protein, Insecta

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N

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